molecular formula C20H22N2O B10852893 Quinoline-3-carboxylic acid adamantan-1-ylamide

Quinoline-3-carboxylic acid adamantan-1-ylamide

Cat. No.: B10852893
M. Wt: 306.4 g/mol
InChI Key: FVQAOJSJLLDAKM-UHFFFAOYSA-N
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Description

Quinoline-3-carboxylic acid adamantan-1-ylamide is a compound that combines the structural features of quinoline and adamantane Quinoline is a nitrogen-containing heterocyclic aromatic compound, while adamantane is a polycyclic cage molecule known for its stability and unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline-3-carboxylic acid adamantan-1-ylamide typically involves the reaction of quinoline-3-carboxylic acid with adamantan-1-ylamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: Quinoline-3-carboxylic acid adamantan-1-ylamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline-3-carboxylic acid derivatives, while reduction can yield quinoline-3-carboxylic acid adamantan-1-ylamine .

Scientific Research Applications

Quinoline-3-carboxylic acid adamantan-1-ylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline-3-carboxylic acid adamantan-1-ylamide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to antibacterial effects. The adamantane moiety can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Uniqueness: Quinoline-3-carboxylic acid adamantan-1-ylamide is unique due to the combination of the quinoline and adamantane structures. This dual functionality provides a balance of stability, lipophilicity, and biological activity, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

N-(1-adamantyl)quinoline-3-carboxamide

InChI

InChI=1S/C20H22N2O/c23-19(17-8-16-3-1-2-4-18(16)21-12-17)22-20-9-13-5-14(10-20)7-15(6-13)11-20/h1-4,8,12-15H,5-7,9-11H2,(H,22,23)

InChI Key

FVQAOJSJLLDAKM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC5=CC=CC=C5N=C4

Origin of Product

United States

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